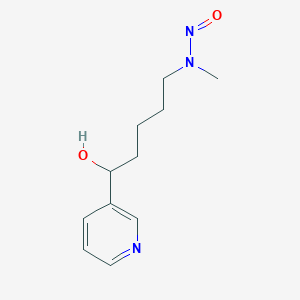
[5-(Methylnitrosamino)-1-(3-pyridyl)-1-pentanol
概要
説明
Synthesis Analysis
The synthesis of related tobacco-specific nitrosamines, including 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK) and its analogs, has been extensively studied. These processes typically involve catalytic tritium replacement or other specific reactions tailored to introduce the nitrosamine group into the pyridine-containing backbone. The methodologies provide insights into the synthetic routes that could potentially apply to [5-(Methylnitrosamino)-1-(3-pyridyl)-1-pentanol] by analogy (Wiley et al., 1988).
Molecular Structure Analysis
The three-dimensional structure of NNK, a closely related compound, has been determined by X-ray crystallographic techniques, revealing a molecule that is mostly planar except for the methylnitrosamine group. This structural information is pivotal for understanding the reactivity and interaction of such compounds with biological macromolecules (Katz et al., 1999).
Chemical Reactions and Properties
NNK undergoes various metabolic reactions, including α-hydroxylation, which is crucial for its bioactivation and subsequent carcinogenicity. This metabolic pathway is catalyzed by cytochrome P450 enzymes, which could similarly influence the metabolism of [5-(Methylnitrosamino)-1-(3-pyridyl)-1-pentanol]. The presence of the nitrosamine group is key to understanding its chemical reactivity, especially concerning its carcinogenic potential (Jalas et al., 2003).
Physical Properties Analysis
The synthesis and structural elucidation of related compounds provide insights into the physical properties such as solubility, melting points, and stability. These characteristics are influenced by the molecular structure, especially the nitrosamine and pyridyl groups, which can impact the compound's behavior in biological systems and its detection in analytical studies.
Chemical Properties Analysis
The chemical properties of [5-(Methylnitrosamino)-1-(3-pyridyl)-1-pentanol] and related compounds, including reactivity, oxidation states, and interactions with biomolecules, are critical for understanding their role in carcinogenesis. The metabolic transformation of NNK to its metabolites, including the formation of DNA adducts, provides a framework for studying the chemical properties and biological activities of [5-(Methylnitrosamino)-1-(3-pyridyl)-1-pentanol] (Murphy & Coletta, 1993).
科学的研究の応用
Metabolism and Inhibition : Studies have shown that NNK's tumorigenesis can be inhibited by blocking the activation of cytochrome P450 1A2, which reduces the formation of NNK-derived metabolites (Smith et al., 1996). Additionally, NNK metabolism involves multiple pathways, including the formation of keto alcohol and other metabolites in human lung and liver microsomes (Smith et al., 1992).
Carcinogenic Properties : NNK is a known carcinogen, particularly in the context of tobacco use. Research has demonstrated its role in inducing lung and exocrine pancreas tumors (Rivenson et al., 1988), and the formation of DNA adducts, which are a hallmark of carcinogen exposure and a potential mechanism of carcinogenesis (Peterson et al., 1991).
Chemopreventive Agents : Certain compounds, like Ipomeanol analogs, have been investigated for their potential to act as chemopreventive agents by inhibiting the metabolism of NNK, suggesting a possible role in preventing lung carcinogenesis (Desai et al., 1995).
Biomarker Analysis : NNK's metabolites, such as NNAL, have been studied as biomarkers for tobacco exposure. Sensitive liquid chromatography-tandem mass spectrometry methods allow for the detection of these metabolites at very low concentrations, which is crucial for assessing exposure to tobacco-specific carcinogens (Jacob et al., 2008).
Synthesis and Labeling for Research : The synthesis of carcinogenic tobacco-specific nitrosamines with tritium labeling has been achieved, providing valuable tools for further research in developing new antitumor drugs and understanding the carcinogenic mechanisms of NNK (Wiley et al., 1988).
Safety And Hazards
将来の方向性
Research into nitrosamines and similar compounds is ongoing, with a focus on understanding their mechanisms of action and finding ways to mitigate their harmful effects . This could include developing safer synthesis methods, finding ways to prevent their formation, or developing treatments for diseases caused by these compounds.
特性
IUPAC Name |
N-(5-hydroxy-5-pyridin-3-ylpentyl)-N-methylnitrous amide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O2/c1-14(13-16)8-3-2-6-11(15)10-5-4-7-12-9-10/h4-5,7,9,11,15H,2-3,6,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHWBZHPAMNCSHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCCC(C1=CN=CC=C1)O)N=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30399676 | |
| Record name | [5-(Methylnitrosamino)-1-(3-pyridyl)-1-pentanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30399676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[5-(Methylnitrosamino)-1-(3-pyridyl)-1-pentanol | |
CAS RN |
887407-09-2 | |
| Record name | [5-(Methylnitrosamino)-1-(3-pyridyl)-1-pentanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30399676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



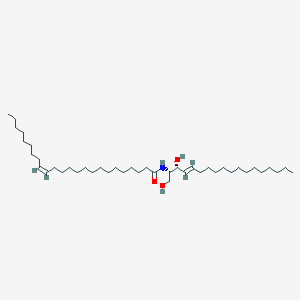


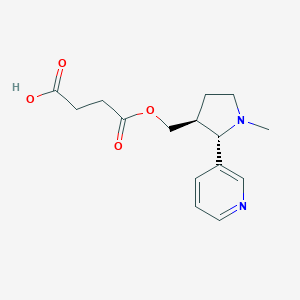


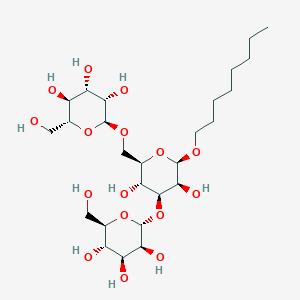
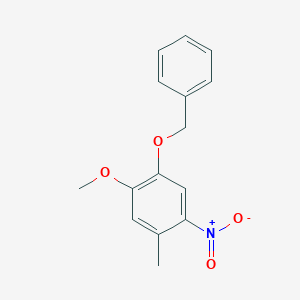

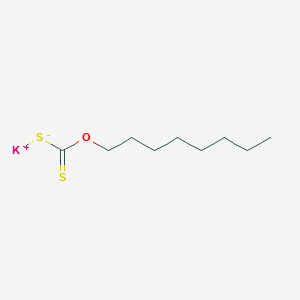
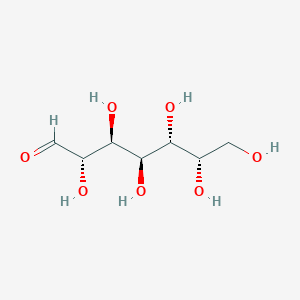
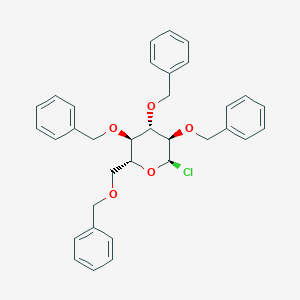
![[(2R,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-[(2R,3R,4S,5R,6R)-4,5-diacetyloxy-2-(acetyloxymethyl)-6-bromooxan-3-yl]oxyoxan-2-yl]methyl acetate](/img/structure/B14540.png)
![[(3aR,5R,6S,7S,7aR)-6,7-diacetyloxy-2-methoxy-2-methyl-5,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-b]pyran-5-yl]methyl acetate](/img/structure/B14543.png)